beta-Estradiol 17-hemisuccinate

Descripción

BenchChem offers high-quality beta-Estradiol 17-hemisuccinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Estradiol 17-hemisuccinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-22-11-10-16-15-5-3-14(23)12-13(15)2-4-17(16)18(22)6-7-19(22)27-21(26)9-8-20(24)25/h3,5,12,16-19,23H,2,4,6-11H2,1H3,(H,24,25)/t16-,17-,18+,19+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPIDPAGJSWWBE-FNIAAEIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227770 |

Source

|

| Record name | 17beta-Estradiol hemisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7698-93-3, 93939-81-2 |

Source

|

| Record name | Estradiol hemisuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7698-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17beta-Estradiol hemisuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007698933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol 17-(hydrogen succinate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093939812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol hemisuccinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07891 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 17beta-Estradiol hemisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol 17-(hydrogen succinate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5(10)-Estratriene-3,17β-diol 17-hemisuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL HEMISUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQV5064VG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

beta-Estradiol 17-hemisuccinate chemical properties and structure

An In-depth Technical Guide to β-Estradiol 17-Hemisuccinate for Researchers and Drug Development Professionals

Introduction: A Versatile Tool for Estrogen Research

β-Estradiol 17-hemisuccinate is a pivotal synthetic derivative of 17β-estradiol, the most potent endogenous estrogen in mammals.[1][2] While native estradiol is a primary focus in endocrinology, cancer research, and neurobiology, its chemical structure lacks a convenient functional group for direct conjugation to other molecules without compromising its receptor-binding interface. β-Estradiol 17-hemisuccinate elegantly solves this problem by introducing a carboxylic acid group via an ester linkage at the 17β-hydroxyl position. This modification transforms the steroid into a versatile tool, primarily enabling its covalent attachment to carrier proteins, enzymes, or solid phases. This guide provides a comprehensive overview of its chemical properties, structure, and core applications, with a focus on the practical methodologies essential for researchers in drug development and life sciences.

Chemical Identity and Structure

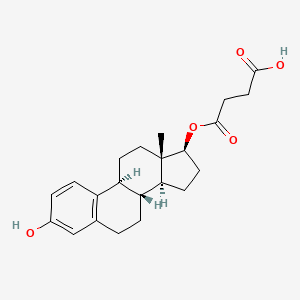

The defining feature of β-Estradiol 17-hemisuccinate is the succinate linker attached to the 17β-hydroxyl group of the estradiol steroid core. This esterification is a critical design choice; it minimally alters the core steroid structure responsible for receptor recognition while introducing a terminal carboxyl group. This carboxyl group serves as a chemical "handle" for covalent modification, a feature absent in the parent estradiol molecule. The synthesis is typically achieved by reacting estradiol with succinic anhydride.[3]

The structure allows for the specific presentation of the estradiol molecule when conjugated to a larger entity, which is fundamental to its application in immunoassays.

Caption: Chemical structure of β-Estradiol 17-hemisuccinate.

Table 1: Chemical Identifiers and Descriptors

| Property | Value | Source(s) |

| CAS Number | 7698-93-3 | [4][5] |

| Molecular Formula | C22H28O5 | [4][6] |

| IUPAC Name | 4-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid | [5][7] |

| Synonyms | 1,3,5(10)-Estratriene-3,17β-diol 17-hemisuccinate, Estradiol 17β-hemisuccinate | [7][8] |

| InChI Key | YJPIDPAGJSWWBE-FNIAAEIWSA-N | [7] |

| SMILES | [H][C@]12CC[C@]3(C)OC(=O)CCC(O)=O |

Physicochemical Properties

The utility of a chemical reagent is fundamentally linked to its physical properties. These characteristics dictate how it is stored, handled, and prepared for experimental use. β-Estradiol 17-hemisuccinate is typically supplied as a solid powder.[4]

Table 2: Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 372.45 g/mol | [4][5] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 162-164°C | [8] |

| Solubility | Methanol: 9.80-10.20 mg/mLDMSO: 125 mg/mL (requires sonication) | [9][10] |

| Purity | ≥98% (typically by TLC or HPLC) | [4] |

| Storage | Store at room temperature or 4°C, protected from light. For solutions in solvent, store at -20°C or -80°C. | [10] |

Field-Proven Insights on Handling and Storage:

-

Solubility: The limited aqueous solubility necessitates the use of organic solvents for preparing stock solutions.[11] DMSO is a common choice for achieving high concentrations, though methanol is also effective.[10] When using DMSO, it is critical to use a fresh, anhydrous grade, as hygroscopic DMSO can significantly impair solubility.[10] For cell-based assays, the final concentration of DMSO should be kept low (typically <0.1%) to avoid cellular toxicity.[12]

-

Stability: As a solid, the compound is stable at room temperature. However, long-term storage is best done under refrigerated conditions. Once dissolved in a solvent, stock solutions should be aliquoted into working volumes to prevent degradation from repeated freeze-thaw cycles and stored at -20°C or -80°C for extended stability (1-6 months).[10][12]

Core Applications in Research

The primary utility of β-Estradiol 17-hemisuccinate stems from its role as a versatile intermediate for creating estradiol conjugates.

Hapten for Immunoassay Development

Estradiol itself is not immunogenic due to its small molecular size. To generate antibodies against it, it must first be conjugated to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). In this context, estradiol acts as a hapten. The hemisuccinate linker provides the necessary carboxylic acid for a stable amide bond formation with the primary amines (e.g., lysine residues) on the carrier protein, a reaction commonly mediated by carbodiimide chemistry (e.g., EDC with NHS). This process is the foundational step for producing the monoclonal or polyclonal antibodies used in virtually all estradiol immunoassays.

Caption: Workflow for generating anti-estradiol antibodies.

Tracer in Competitive Immunoassays

In competitive immunoassays like ELISA or Radioimmunoassay (RIA), a labeled "tracer" is required to compete with the unlabeled analyte (endogenous estradiol) in the sample for a limited number of antibody binding sites.[13][14] β-Estradiol 17-hemisuccinate is the ideal starting point for creating these tracers. The carboxyl group can be coupled to:

-

Enzymes: Such as Horseradish Peroxidase (HRP) for use in ELISAs.[13]

-

Radioisotopes: By conjugating it to a molecule like histamine, which can then be iodinated (e.g., with ¹²⁵I) for use in RIAs.[15]

-

Fluorophores: For use in fluorescence-based immunoassays.

The principle is that the higher the concentration of estradiol in the sample, the less tracer will bind to the antibody, resulting in a weaker signal. This inverse relationship allows for the quantitative determination of estradiol.[13][14]

Research Tool for Estrogen Signaling

As a synthetic derivative, β-Estradiol 17-hemisuccinate can bind to estrogen receptors and is used in various research contexts.[15] It can be conjugated to solid supports (e.g., agarose beads) to create affinity columns for purifying estrogen receptors or other estradiol-binding proteins.[16] Furthermore, its use in steroid-BSA conjugates has been instrumental in studying non-genomic or membrane-initiated estrogen signaling, where the large BSA molecule prevents the steroid from entering the cell, restricting its action to the cell surface.[17]

Experimental Protocols & Methodologies

The following protocols are provided as a guide and should be optimized for specific experimental contexts.

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which can be further diluted in aqueous buffers or culture media for working solutions.

Rationale: DMSO is chosen for its ability to dissolve the compound at a high concentration.[10] Preparing a concentrated stock minimizes the amount of organic solvent introduced into the final experimental system.

Materials:

-

β-Estradiol 17-hemisuccinate (MW: 372.45 g/mol )

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer and sonicator

Procedure:

-

Calculate Mass: To prepare 1 mL of a 10 mM solution, weigh out 3.72 mg of β-Estradiol 17-hemisuccinate.

-

Calculation: 10 mmol/L * 1 L/1000 mL * 372.45 g/mol * 1000 mg/g = 3.72 mg/mL

-

-

Dissolution: Add the weighed powder to a sterile vial. Add 1 mL of anhydrous DMSO.

-

Mixing: Vortex the solution thoroughly. If complete dissolution is not achieved, place the vial in a bath sonicator for 5-10 minutes until the solution is clear.[10]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[10] Avoid repeated freeze-thaw cycles.

General Protocol for a Competitive ELISA

This protocol outlines the principle of using an estradiol-HRP conjugate (prepared from β-Estradiol 17-hemisuccinate) to quantify estradiol in a sample.

Rationale: This competitive format is highly sensitive and is the basis for most commercial estradiol ELISA kits.[13][18][19] The antibody-coated plate captures both the free estradiol from the sample and the enzyme-labeled estradiol tracer. The signal generated is inversely proportional to the amount of estradiol in the sample.

Caption: Workflow for a competitive Estradiol ELISA.

Procedure:

-

Plate Preparation: Use a microtiter plate pre-coated with a specific anti-estradiol antibody.

-

Sample/Standard Addition: Pipette standards, controls, and unknown samples into the appropriate wells.[18][20]

-

Tracer Addition: Add the estradiol-HRP enzyme conjugate to each well.[18][20]

-

Incubation: Incubate the plate (e.g., 60-90 minutes at room temperature) to allow the free estradiol (from the sample) and the estradiol-HRP conjugate to compete for binding to the immobilized antibody.[18][20]

-

Washing: Discard the incubation solution and wash the plate multiple times with a wash buffer to remove all unbound components.[13][18] This step is critical for reducing background noise.

-

Substrate Reaction: Add a TMB substrate solution to each well. The HRP enzyme on the bound conjugate will convert the substrate, producing a blue color.[14][18]

-

Stopping the Reaction: Add a stop solution (typically a strong acid) to each well. This stops the enzymatic reaction and changes the color from blue to yellow.[18]

-

Data Acquisition: Measure the optical density (absorbance) of each well at 450 nm using a microplate reader.[18]

-

Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of estradiol in the unknown samples.

Conclusion

β-Estradiol 17-hemisuccinate represents a cornerstone reagent in steroid hormone research. Its simple yet critical structural modification—the addition of a succinate linker—unlocks a vast array of applications that would be impossible with the native hormone. From the generation of specific antibodies to the development of sensitive quantitative immunoassays and the investigation of cell surface receptor signaling, this compound provides an indispensable chemical bridge between the biology of estradiol and the analytical power of modern research techniques. Understanding its chemical properties and the rationale behind its use is fundamental for any scientist working in endocrinology, diagnostics, or drug development.

References

- β-Estradiol 17-hemisuccin

- beta-Estradiol 17-hemisuccin

- β-Estradiol 17-hemisuccin

- Susilo, Y., et al. (2012). Synthesis of 125I Labeled Estradiol-17β-Hemisuccinate and Its Binding Study to Estrogen Receptors Using Scintillation Proximity Assay Method.

- Susilo, Y., et al. (2012).

- β-Estradiol 17-hemisuccin

- β-Estradiol 17-hemisuccin

- Estradiol hemisuccin

- 17 beta-Estradiol. STEMCELL Technologies.

- Estradiol hemisuccin

- Process for the preparation of estradiol derivatives, intermediates, process for the preparation thereof and use thereof.

- β-Estradiol 17-hemisuccinate | CAS 7698-93-3. Santa Cruz Biotechnology.

- 17beta-Estradiol Saliva ELISA Instructions for Use. ivSet.

- 17β-Estradiol (17β-E2) Quantitative Detection Kit (ELISA) Instructions for Use. UpingBio.

- β-Estradiol 17-hemisuccinate | Estradiol Deriv

- 17 beta Estradiol | Drug Information, Uses, Side Effects. PharmaCompass.

- 17β-Estradiol ELISA. Demeditec Diagnostics GmbH.

- Estradiol. AERU.

- 17beta-Estradiol ELISA RE52041.

- Demonstration of membrane estrogen binding proteins in rat brain by ligand blotting using a 17beta-estradiol-[125I]bovine serum albumin conjug

- β-Estradiol. MP Biomedicals.

- 17beta-estradiol inhibits the production of interferon-induced protein of 10 kDa by human ker

- Salivary 17β-Estradiol. Salimetrics.

Sources

- 1. 17 beta Estradiol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Estradiol [sitem.herts.ac.uk]

- 3. CN115353541B - Process for the preparation of estradiol derivatives, intermediates, process for the preparation thereof and use thereof - Google Patents [patents.google.com]

- 4. β-Estradiol 17-hemisuccinate | CymitQuimica [cymitquimica.com]

- 5. Estradiol hemisuccinate | C22H28O5 | CID 66440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Estradiol hemisuccinate - Wikipedia [en.wikipedia.org]

- 8. beta-Estradiol 17-hemisuccinate | CAS#:7698-93-3 | Chemsrc [chemsrc.com]

- 9. β-Estradiol 17-hemisuccinate 7698-93-3 [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mpbio.com [mpbio.com]

- 12. stemcell.com [stemcell.com]

- 13. demeditec.com [demeditec.com]

- 14. salimetrics.com [salimetrics.com]

- 15. Synthesis of 125I Labeled Estradiol-17β-Hemisuccinate and Its Binding Study to Estrogen Receptors Using Scintillation Proximity Assay Method - Neliti [neliti.com]

- 16. Demonstration of membrane estrogen binding proteins in rat brain by ligand blotting using a 17beta-estradiol-[125I]bovine serum albumin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 17beta-estradiol inhibits the production of interferon-induced protein of 10 kDa by human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ivset.ua [ivset.ua]

- 19. elisabscience.com [elisabscience.com]

- 20. ibl-international.com [ibl-international.com]

Unveiling the In Vitro Mechanisms of β-Estradiol 17-Hemisuccinate: A Technical Guide to Membrane-Initiated Steroid Signaling and Receptor Binding Assays

Abstract

β-Estradiol 17-hemisuccinate (E2-17-HS) is a highly specialized, synthetic derivative of 17β-estradiol designed for advanced in vitro pharmacological research. By functionalizing the C17 position with a hemisuccinate moiety, researchers can conjugate the steroid to bulky macromolecules (like Bovine Serum Albumin) or radiolabels without destroying its receptor-binding pharmacophore. This whitepaper dissects the molecular causality, in vitro mechanisms of action, and self-validating experimental protocols associated with E2-17-HS, empowering drug development professionals to accurately isolate and study non-genomic estrogen signaling.

Structural Rationale: The C17-Hemisuccinate Advantage

To understand the utility of E2-17-HS, one must first look at the structure-activity relationship (SAR) of the estrogen receptor (ER) ligand-binding domain (LBD). The aromatic A-ring and its C3-hydroxyl group serve as the primary anchor for ER binding, forming critical hydrogen bonds with Glu353 and Arg394 in the receptor pocket.

Derivatizing estradiol at the C3 position drastically reduces receptor affinity. However, modifying the C17 position (which normally interacts with His524) with a hemisuccinate linker allows the molecule to be tethered to external reporters or bulky proteins while leaving the C3-OH exposed and fully functional. This structural causality ensures that E2-17-HS retains high binding affinity for both ERα and ERβ[1], making it an ideal tool compound for receptor assays and membrane-impermeable conjugates.

Mechanism I: High-Affinity Nuclear Receptor Binding

In its unconjugated form, or when tagged with a small radiolabel (e.g., ^125^I), E2-17-HS acts as a high-affinity ligand for classical intracellular estrogen receptors. In vitro binding studies, particularly those utilizing MCF7 breast cancer cell lines, demonstrate that the hemisuccinate derivative successfully outcompetes native ligands to occupy the ER LBD.

The binding affinity of E2-17-HS is typically evaluated using a Scintillation Proximity Assay (SPA) , a technique that relies on the close-range transfer of energy from a radiolabeled ligand to a scintillant-core bead, eliminating the need for disruptive wash steps and preserving true equilibrium kinetics ()[1].

Protocol 1: Self-Validating Scintillation Proximity Assay (SPA)

-

Step 1: Matrix Preparation: Immobilize purified ERα onto scintillant-core beads. Causality: This creates a solid-phase receptor matrix. Only bound radioligands will be in close enough proximity to transfer energy to the scintillant, emitting measurable light.

-

Step 2: Ligand Incubation: Introduce ^125^I-labeled E2-17-HS to the well.

-

Step 3: Self-Validation (NSB Control): In parallel control wells, introduce a 100-fold molar excess of unlabeled 17β-estradiol. Causality: The "cold" ligand outcompetes the tracer for specific ER sites. Any residual light emitted from these wells represents Non-Specific Binding (NSB) to the plastic or bead matrix, ensuring the calculated

reflects true, isolated receptor affinity. -

Step 4: Detection: Measure photon emission in a microplate scintillation counter to determine binding kinetics.

Mechanism II: Membrane-Initiated Steroid Signaling (MISS)

The most prominent application of E2-17-HS is its conjugation to Bovine Serum Albumin to form E2-17-HS-BSA (often abbreviated as E2-BSA). Because BSA is a massive ~66 kDa protein, the conjugated complex is sterically incapable of passively diffusing across the hydrophobic lipid bilayer of the cell membrane.

This physical restriction forces the ligand to remain in the extracellular space, where it exclusively engages surface-exposed receptors such as GPER1 (GPR30) and caveolae-associated membrane ERα (mER) . This isolates rapid, non-genomic Membrane-Initiated Steroid Signaling (MISS) from the slower, classical genomic transcription pathways.

Upon binding to endothelial mER, E2-BSA triggers a rapid signal transduction cascade. It activates the Phosphatidylinositol 3-Kinase (PI3K) pathway, which subsequently recruits and phosphorylates Akt (Protein Kinase B) at the plasma membrane. Activated Akt directly phosphorylates endothelial Nitric Oxide Synthase (eNOS) at Ser-1177, leading to a rapid burst of Nitric Oxide (NO) release without requiring a flux in cytosolic calcium (;)[2][3].

Diagram 1: Membrane-Initiated Steroid Signaling (MISS) pathway activated by E2-17-HS-BSA.

Validating Non-Genomic eNOS Activation

To definitively prove that an observed cellular response is due to MISS rather than classical genomic action, researchers must employ a tightly controlled, self-validating in vitro workflow.

Protocol 2: eNOS Activation and NO Release Assay

-

Step 1: Cell Culture & Starvation: Culture EA.hy926 human endothelial cells to confluence. Starve the cells for 12 hours in phenol red-free, serum-free media. Causality: Phenol red is a weak estrogenic mimic, and standard serum contains endogenous steroid hormones. Starvation resets the basal signaling state, preventing the masking of the rapid NO response.

-

Step 2: Self-Validation (Pathway Inhibition): Pre-incubate separate cohorts for 1 hour with either 10 µM ICI 182,780 (a potent ER antagonist) or 10 µM LY294002 (a specific PI3K inhibitor). Causality: ICI 182,780 proves the signal originates specifically from ER engagement. LY294002 proves the downstream reliance on the PI3K/Akt axis. If NO release occurs in the presence of these inhibitors, the assay is flawed.

-

Step 3: Stimulation: Administer 10 ng/mL E2-17-HS-BSA for exactly 10 minutes. Causality: The 10-minute window captures rapid kinase phosphorylation before compensatory cellular mechanisms activate, and long before genomic transcription (which takes hours) can occur.

-

Step 4: Quantification: Extract the media and measure NO

2^-^ (nitrite) via chemiluminescence. Causality: Nitric Oxide (NO) is highly volatile with a half-life of seconds. Nitrite is its stable oxidative breakdown product, serving as a reliable surrogate marker for eNOS activity.

Diagram 2: Step-by-step in vitro workflow for isolating non-genomic eNOS activation.

Quantitative Data Summaries

To establish baseline expectations for assay validation, the following tables summarize the established quantitative parameters for E2-17-HS binding and downstream signaling.

Table 1: Quantitative Binding Parameters of E2-17-HS

| Parameter | Value | Assay Model | Significance |

|---|

| Dissociation Constant (

Table 2: Modulation of eNOS Activity by E2-17-HS-BSA in Endothelial Cells

| Experimental Condition | NO Release (Fold Change) | Mechanistic Conclusion |

|---|---|---|

| Vehicle Control | 1.0x (Basal) | Baseline endothelial NO production. |

| E2-17-HS-BSA (10 ng/mL) | ~2.5x to 3.0x | Rapid, non-genomic activation of eNOS via membrane ERs. |

| E2-17-HS-BSA + ICI 182,780 | ~1.0x (Basal) | Confirms the effect is strictly Estrogen Receptor-dependent. |

| E2-17-HS-BSA + LY294002 | ~1.0x (Basal) | Confirms the required intermediate role of the PI3K/Akt pathway. |

References

-

Susilo, Y., Mondrida, G., Setiyowati, S., Sutari, Triningsih, Lestari, W., Widayati, P., Ardiyatno, C. N., Ariyanto, A., Darwati, S., Kardono, L. B. S., & Yanuar, A. (2012). "Synthesis of 125I Labeled Estradiol-17β-Hemisuccinate and Its Binding Study to Estrogen Receptors Using Scintillation Proximity Assay Method." Atom Indonesia, 38(3), 112-117. URL:[Link]

-

Haynes, M. P., Sinha, D., Russell, K. S., Collinge, M., Fulton, D., Morales-Ruiz, M., Sessa, W. C., & Bender, J. R. (2000). "Membrane Estrogen Receptor Engagement Activates Endothelial Nitric Oxide Synthase via the PI3-Kinase–Akt Pathway in Human Endothelial Cells." Circulation Research, 87(8), 677-682. URL:[Link]

-

Chambliss, K. L., & Shaul, P. W. (2002). "Estrogen Modulation of Endothelial Nitric Oxide Synthase." Endocrine Reviews, 23(5), 666-686. URL:[Link]

Sources

Solubility and stability of beta-Estradiol 17-hemisuccinate in DMSO

Solubility, Stability, and Handling of -Estradiol 17-hemisuccinate in DMSO: A Technical Guide for Membrane-Initiated Signaling Studies

Introduction

As a Senior Application Scientist specializing in steroid biochemistry and assay development, I frequently encounter researchers struggling with the reproducibility of non-genomic estrogen signaling assays. The root cause of experimental failure is rarely the biological model; it is almost always the handling of the chemical probe.

However, the amphiphilic nature of the hemisuccinate tail, combined with the highly hydrophobic gonane core, creates unique solubility and stability challenges in dimethyl sulfoxide (DMSO). This whitepaper dissects the physicochemical behavior of

Part 1: Physicochemical Profile & The Solubility Paradox

While native 17

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | |

| CAS Number | 7698-93-3 |

| Molecular Formula | C22H28O5 |

| Molecular Weight | 372.45 g/mol |

| pKa (Predicted) | ~4.40 (Carboxylic acid) |

| Melting Point | 162 - 164 °C |

Causality in Solvation

To achieve a homogenous 10 mM or 50 mM stock, kinetic energy (via sonication) and thermal energy (mild heating to 37°C) must be applied to break these hydrogen-bonded networks. Furthermore, solvent quality is paramount. As noted in supplier technical bulletins, DMSO quality has a significant impact on the solubility of the product 2. Hygroscopic absorption of water by older, unsealed DMSO drastically reduces the solubility limit and initiates chemical degradation.

Table 2: Stock Solution Preparation Matrix (in Anhydrous DMSO)

| Target Concentration | Mass of Reagent | Required DMSO Volume | Validated Solvation Method |

| 1 mM | 1.0 mg | 2.685 mL | Vortex 30s |

| 10 mM | 3.72 mg | 1.000 mL | Vortex + Water Bath Sonicate (5 min) |

| 50 mM | 18.62 mg | 1.000 mL | Heat to 37°C + Sonicate (10 min) |

Part 2: Stability Dynamics & Degradation Pathways

The most critical failure point in E2-BSA studies is the undetected hydrolysis of the hemisuccinate ester bond.

If

Table 3: Stability and Storage Directives

| State | Storage Temp | Shelf Life | Critical Handling Note |

| Dry Powder | -20°C | 2-3 Years | Store desiccated; warm to RT before opening to prevent condensation. |

| DMSO Stock | -80°C | < 3 Months | Aliquot immediately. NEVER subject to freeze-thaw cycles. |

| Aqueous Buffer | 4°C | < 12 Hours | Prepare immediately before use or conjugation; highly unstable. |

Part 3: Validated Experimental Protocols

To ensure a self-validating system where artifacts are systematically eliminated, adhere to the following methodologies.

Protocol A: Preparation of a High-Fidelity 10 mM DMSO Stock

-

Equilibration: Remove the lyophilized

-estradiol 17-hemisuccinate vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. (Rationale: Prevents atmospheric moisture from condensing on the cold powder, which would seed hydrolysis). -

Solvent Preparation: Open a fresh, sealed ampoule of anhydrous, sterile-filtered DMSO (≥99.9% purity).

-

Reconstitution: Add 1.000 mL of anhydrous DMSO to 3.72 mg of the powder to achieve exactly 10 mM.

-

Dissolution: Vortex vigorously for 60 seconds. Place the vial in a water bath sonicator at room temperature for 5 minutes until the solution is optically clear.

-

Aliquoting: Immediately dispense the stock into 10 µL or 20 µL single-use aliquots in low-bind microcentrifuge tubes.

-

Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C.

Protocol B: EDC/NHS Conjugation to BSA

-

Activation: Dilute the 10 mM DMSO stock into activation buffer (0.1 M MES, pH 6.0). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) at a 10-fold molar excess. Incubate for 15 mins at RT.

-

Coupling: Add BSA dissolved in PBS (pH 7.4). The activated NHS-ester of the hemisuccinate will react with primary amines (lysine residues) on the BSA.

-

Purification (Critical Step): Remove unreacted steroid and cross-linkers using a 30 kDa MWCO spin filter or dialysis against PBS for 48 hours at 4°C. (Rationale: Complete removal of free steroid is mandatory to validate that the final probe remains strictly membrane-impermeable).

Workflow for the preparation and BSA-conjugation of

Part 4: Mechanistic Application - Membrane-Initiated Signaling

Once successfully conjugated, the E2-BSA probe is utilized to map rapid, non-genomic signaling cascades. Because the massive BSA carrier (~66 kDa) prevents the estradiol moiety from crossing the plasma membrane, any observed cellular response must originate from surface-localized receptors.

Research has demonstrated that these membrane-impermeable conjugates activate membrane-localized estrogen receptors (mER

Rapid, non-genomic signaling pathway initiated by membrane-impermeable E2-BSA.

Conclusion

The integrity of non-genomic estrogen research relies entirely on the chemical fidelity of the probes used. By understanding the solvation kinetics of

References

-

Boulware, M. I., et al. (2005). "Estradiol Activates Group I and II Metabotropic Glutamate Receptor Signaling, Leading to Opposing Influences on cAMP Response Element-Binding Protein". Journal of Neuroscience / PMC.[Link]

-

Qiu, J., et al. (2003). "Rapid Signaling of Estrogen in Hypothalamic Neurons Involves a Novel G-Protein-Coupled Estrogen Receptor that Activates Protein Kinase C". Journal of Neuroscience.[Link]

Sources

- 1. beta-Estradiol 17-hemisuccinate CAS#: 7698-93-3 [m.chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Estradiol Activates Group I and II Metabotropic Glutamate Receptor Signaling, Leading to Opposing Influences on cAMP Response Element-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

beta-Estradiol 17-hemisuccinate CAS number and molecular weight

Engineering Estrogen Conjugates: A Technical Guide to

Executive Summary

In the fields of endocrinology, drug development, and environmental biosensing, the ability to manipulate and track steroid hormones without disrupting their receptor-binding capabilities is paramount.

Core Physicochemical Parameters

To design effective bioconjugation workflows, researchers must first account for the physical constraints of the raw steroid derivative. The following table summarizes the core quantitative data for

| Property | Value | Reference |

| Compound Name | [1] | |

| CAS Number | 7698-93-3 | [1] |

| Molecular Weight | 372.45 g/mol | [1] |

| Molecular Formula | C22H28O5 | [2] |

| XLogP3 (Lipophilicity) | 4.0 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

Chemical Rationale: The Structural Causality of the 17-Hemisuccinate Linker

Native

By esterifying the C17 hydroxyl group with succinic anhydride, chemists generate

-

Introduction of a Reactive Handle: It provides a terminal carboxylic acid (-COOH) that can be easily activated via carbodiimide crosslinking (EDC/NHS) to form stable amide bonds with primary amines[4].

-

Steric Relief via a Spacer Arm: The hemisuccinate moiety acts as a 4-carbon spacer arm[4]. When conjugated to a massive protein (like BSA) or a solid matrix (like agarose), this spacer extends the estradiol molecule outward, minimizing steric hindrance and allowing the deep hydrophobic binding pocket of the Estrogen Receptor (ER) to successfully dock with the ligand[5].

Applications in Drug Development and Biosensing

Isolating Non-Genomic Signaling (E2-BSA Conjugates)

Historically, determining whether an estrogenic response was genomic (nuclear transcription) or non-genomic (rapid membrane signaling) was difficult. Conjugating

Affinity Chromatography

In downstream bioprocessing,

Environmental Biosensors To detect endocrine-disrupting chemicals (EDCs) in water supplies, the compound is conjugated to streptavidin (STV) or labeled with fluorophores (like Cy5.5) to act as a competitive signaling probe in evanescent wave fluorescent (EWF) biosensors[4][5].

Pathway and Workflow Visualizations

Synthesis and protein conjugation pathway of beta-Estradiol 17-hemisuccinate.

Non-genomic signaling cascade initiated by membrane-impermeable E2-BSA.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed not just to execute a reaction, but to inherently validate the success and purity of the output.

Protocol A: Synthesis of Membrane-Impermeable E2-BSA Conjugates

Objective: Create a stable, membrane-impermeable estrogen probe for cellular assays.

-

Carboxyl Activation: Dissolve

-Estradiol 17-hemisuccinate in anhydrous N,N-Dimethylformamide (DMF)[4]. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)[4].-

Causality: The compound's high lipophilicity (XLogP3 = 4.0) makes it insoluble in water[2]. Anhydrous DMF prevents premature hydrolysis. EDC forms an unstable O-acylisourea intermediate, which NHS immediately displaces to form a semi-stable, highly efficient amine-reactive NHS-ester.

-

-

Protein Conjugation: Slowly drip the activated ester into a solution of BSA dissolved in 0.1 M Na2CO3-NaHCO3 buffer (pH 9.0 to 9.3)[4].

-

Causality: The elevated pH ensures that the

-amino groups of BSA's surface lysine residues are deprotonated (pKa ~10.5), rendering them strongly nucleophilic to attack the NHS-ester.

-

-

Quenching and Purification: Dialyze the reaction mixture extensively against Phosphate-Buffered Saline (PBS) at 4°C using a 10 kDa MWCO membrane.

-

Causality: Unreacted free estradiol must be entirely removed. If free estradiol contaminates the final product, it will cross the target cell's membrane and trigger classical genomic signaling, invalidating the isolation of the non-genomic pathway[6].

-

-

Self-Validation (MALDI-TOF MS): Analyze the purified conjugate using MALDI-TOF Mass Spectrometry[4].

-

Validation Logic: Subtract the mass of native BSA from the mass of the synthesized E2-BSA conjugate, then divide by the molecular weight of the estradiol hemisuccinate moiety (minus water). This calculates the exact molar coupling ratio, confirming successful conjugation before biological application.

-

Protocol B: Preparation of Affinity Matrices for ER Purification

Objective: Immobilize estradiol to a solid support for the purification of estrogen-binding proteins.

-

Matrix Preparation: Wash amine-functionalized magnetic silica beads (or agarose resin) with coupling buffer to remove storage preservatives[7].

-

Ligand Coupling: Introduce the NHS-activated

-Estradiol 17-hemisuccinate (prepared as in Protocol A, Step 1) to the aminated matrix. -

Active Site Blocking: Incubate the matrix with 1 M ethanolamine (pH 8.0) for 2 hours.

-

Causality: Ethanolamine chemically caps any remaining unreacted amine-reactive sites on the matrix. This eliminates the non-specific covalent binding of off-target proteins when crude cell lysates are applied.

-

-

Self-Validation (Elution Profiling): Pass a known concentration of recombinant hER

over the column. Wash extensively, then elute using an excess of free estradiol. Analyze the eluate via SDS-PAGE[4].-

Validation Logic: The appearance of a single, clean band at the expected molecular weight of the receptor confirms that the matrix is active, highly specific, and ready for the purification of unknown samples[7].

-

References

-

[1]

-Estradiol 17-hemisuccinate | CAS 7698-93-3 | SCBT - Santa Cruz Biotechnology. scbt.com. 1 -

[2] Estradiol hemisuccinate | C22H28O5 | CID 66440 - PubChem. nih.gov. 2

-

[7] Novel purification system for 6xHis-tagged proteins by magnetic affinity separation. researchgate.net. 7

-

[6] Housing Environment Affects Pubertal Onset, Anxiety-Like Behavior, and Object Interaction in Male and Female Long Evans Rats. researchgate.net. 6

-

[3] CN115353541B - Process for the preparation of estradiol derivatives, intermediates, process for the preparation thereof and use thereof. google.com. 3

-

[5] (a) Schematic of the optical fiber EWF biosensing platform. (b) Sensing... researchgate.net. 5

-

[4] Supporting Information Screening of endocrine disrupting potential of surface waters via an affinity-based biosensor in a rural. doi.org. 4

Sources

- 1. scbt.com [scbt.com]

- 2. Estradiol hemisuccinate | C22H28O5 | CID 66440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN115353541B - Process for the preparation of estradiol derivatives, intermediates, process for the preparation thereof and use thereof - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the In Vitro Applications of beta-Estradiol 17-hemisuccinate in Cancer Research

This guide provides an in-depth technical overview of the in vitro applications of beta-Estradiol 17-hemisuccinate, a synthetic derivative of the primary female sex hormone, 17β-estradiol, in the field of cancer research. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles, experimental design, and practical methodologies for utilizing this compound to investigate the complex role of estrogen signaling in cancer biology.

Introduction: The Significance of beta-Estradiol 17-hemisuccinate in Cancer Research

17β-estradiol (E2) is a potent endogenous estrogen that plays a pivotal role in the development and progression of various hormone-dependent cancers, including breast, ovarian, and endometrial cancers.[1][2] Its influence on cancer cells is primarily mediated through estrogen receptors (ERs), namely ERα and ERβ, which are ligand-activated transcription factors that regulate the expression of a multitude of genes involved in cell proliferation, survival, and metastasis.[3][4] Additionally, a G protein-coupled estrogen receptor (GPER) has been identified to mediate rapid, non-genomic estrogenic signaling.[5][6]

Beta-Estradiol 17-hemisuccinate is a valuable tool for cancer researchers due to its unique chemical structure. The hemisuccinate ester at the 17-position not only allows for its use as a water-soluble alternative to the more hydrophobic 17β-estradiol but, more importantly, provides a functional handle for conjugation to other molecules. This property is instrumental in the development of targeted therapies, imaging agents, and tools to study receptor-ligand interactions.[7] Research has demonstrated that beta-Estradiol 17-hemisuccinate exhibits a high binding affinity for estrogen receptors, making it a relevant and potent tool for studying estrogen-mediated effects in cancer cells.[8]

Mechanism of Action: Genomic and Non-Genomic Signaling Pathways

The in vitro effects of beta-Estradiol 17-hemisuccinate, mirroring those of its parent compound, are mediated through two principal signaling pathways:

-

Genomic Signaling: This classical pathway involves the binding of the estradiol derivative to intracellular estrogen receptors (ERα and ERβ). Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to changes in protein synthesis that ultimately affect cellular processes like proliferation, differentiation, and apoptosis.[3]

-

Non-Genomic Signaling: These rapid signaling events are initiated at the cell membrane and do not require gene transcription.[3] They are mediated by a subpopulation of estrogen receptors located at the plasma membrane and the G protein-coupled estrogen receptor (GPER).[5][6] Activation of these receptors can trigger a cascade of intracellular signaling events, including the activation of protein kinases such as ERK and Akt, leading to rapid cellular responses like ion channel modulation and activation of downstream signaling pathways.[9] The use of membrane-impermeable estradiol conjugates, such as estradiol-BSA, has been instrumental in dissecting these non-genomic pathways.[10][11]

Caption: Overview of Genomic and Non-Genomic Estrogen Signaling Pathways.

Core In Vitro Applications and Methodologies

A crucial aspect of studying the effects of beta-Estradiol 17-hemisuccinate in vitro is the use of appropriate cell culture conditions. It is imperative to use phenol red-free medium, as phenol red is a known weak estrogen mimic.[12] Furthermore, to eliminate the confounding effects of endogenous hormones present in fetal bovine serum (FBS), charcoal-stripped FBS should be used to create a hormone-depleted environment.[11]

Cell Viability and Proliferation Assays

Assessing the impact of beta-Estradiol 17-hemisuccinate on cancer cell proliferation is a fundamental in vitro application. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for ER-positive breast cancer, HepG2 for hepatocellular carcinoma) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in complete medium and allow them to adhere overnight.

-

Hormone Deprivation: Replace the medium with phenol red-free medium supplemented with charcoal-stripped FBS and incubate for 24-48 hours.

-

Treatment: Treat the cells with varying concentrations of beta-Estradiol 17-hemisuccinate (typically ranging from 0.01 nM to 10 µM) or vehicle control (e.g., DMSO, ethanol).[13][14]

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

| Cancer Cell Line | Receptor Status | Effect of Estradiol | Concentration Range | Reference |

| MCF-7 (Breast) | ERα+ | Proliferation | 0.1 - 100 nM | [15][16] |

| HepG2 (Liver) | ERα+, ERβ+ | Biphasic (low conc. proliferation, high conc. inhibition) | 0.01 - 10 µM | [13][17] |

| T-47D (Breast) | ERα+ | Proliferation | 1 - 100 nM | [18] |

| Ishikawa (Endometrial) | ERα+ | Proliferation | 1 - 10 nM | [19] |

| SKBr3 (Breast) | ER- | Proliferation (via GPER) | 1 - 10 nM | [19] |

Apoptosis Assays

Beta-Estradiol can exert both pro- and anti-apoptotic effects depending on the cancer cell type and the specific estrogen receptor isoform involved.[3] Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptosis.

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with beta-Estradiol 17-hemisuccinate as described for the proliferation assay.

-

Cell Harvesting: After the treatment period, harvest both adherent and floating cells.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[20]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Cell Cycle Analysis

Estradiol is known to promote cell cycle progression, particularly the G1 to S phase transition, in ER-positive cancer cells.[16] This can be investigated by staining DNA with a fluorescent dye like propidium iodide and analyzing the cell cycle distribution using flow cytometry.

Experimental Protocol: Cell Cycle Analysis

-

Cell Seeding and Treatment: Culture and treat cells as for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Washing and Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21]

Receptor Binding Assays

To determine the affinity of beta-Estradiol 17-hemisuccinate for estrogen receptors, competitive binding assays are employed. These assays typically use a radiolabeled estrogen, such as [³H]-17β-estradiol, and measure the ability of the unlabeled compound to displace the radioligand from the receptor.

Conceptual Workflow: Estrogen Receptor Competitive Binding Assay

-

Preparation of ER Source: Utilize purified recombinant ER protein or cell lysates from ER-expressing cells (e.g., MCF-7).

-

Incubation: Incubate the ER source with a fixed concentration of radiolabeled estradiol and varying concentrations of unlabeled beta-Estradiol 17-hemisuccinate.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using methods like dextran-coated charcoal or filtration.

-

Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the competitor to determine the IC50 (half-maximal inhibitory concentration), which can be used to calculate the binding affinity (Ki).[22][23]

Studies have shown that beta-Estradiol 17-hemisuccinate has a high binding affinity for estrogen receptors, with a reported dissociation constant (Kd) in the low nanomolar range for MCF-7 cells.[24][25]

Bioconjugation and Targeted Applications

The hemisuccinate linker of beta-Estradiol 17-hemisuccinate provides a reactive carboxyl group that can be readily conjugated to other molecules, such as proteins, peptides, nanoparticles, or cytotoxic drugs.[9] This opens up a wide range of possibilities for targeted cancer research and therapy.

Conceptual Workflow: Bioconjugation of beta-Estradiol 17-hemisuccinate

Caption: Conceptual Workflow for Bioconjugation.

Applications of beta-Estradiol 17-hemisuccinate Conjugates:

-

Targeted Drug Delivery: Conjugating cytotoxic agents to beta-Estradiol 17-hemisuccinate can selectively deliver the drug to ER-positive cancer cells, potentially reducing off-target toxicity.[26][27]

-

Imaging Probes: Linking imaging agents (e.g., fluorescent dyes, radioisotopes) allows for the visualization and tracking of ER-positive tumors in vitro and in vivo.

-

Studying Non-Genomic Signaling: Conjugation to large, membrane-impermeable molecules like bovine serum albumin (BSA) or dendrimers restricts the action of the estradiol derivative to the cell surface, enabling the specific investigation of non-genomic signaling pathways.[10][28]

Conclusion and Future Perspectives

Beta-Estradiol 17-hemisuccinate is a versatile and indispensable tool for in vitro cancer research. Its ability to mimic the actions of endogenous estradiol, coupled with its amenability to chemical modification, provides researchers with a powerful means to dissect the intricate roles of estrogen signaling in cancer. The detailed methodologies presented in this guide offer a robust framework for investigating its effects on cell proliferation, apoptosis, and cell cycle progression. The future of research with this compound lies in the development and application of novel conjugates for targeted therapies and advanced imaging modalities, ultimately contributing to a deeper understanding of hormone-dependent cancers and the development of more effective treatment strategies.

References

-

Kavoosi, F., et al. (2018). Comparative Analysis of the Effects of 17-Beta Estradiol on Proliferation, and Apoptosis in Hepatocellular Carcinoma Hep G2 and LCL-PI 11 Cell Lines. Hepatitis Monthly, 18(9), e62392. [Link]

-

Susilo, Y., et al. (2012). Synthesis of 125I labeled estradiol-17β-hemisuccinate and its binding study to estrogen receptors using scintillation proximity assay method. Atom Indonesia, 38(3), 112-117. [Link]

-

Neliti. (2012). Synthesis of 125I Labeled Estradiol-17β-Hemisuccinate and Its Binding Study to Estrogen Receptors Using Scintillation Proximity Assay Method. [Link]

-

Aprelikova, O., et al. (2013). Increased Cellular Invasion and Proliferation via Estrogen Receptor after 17-β-Estradiol Treatment in Breast Cancer Cells Using Stable Isotopic Labeling with Amino Acids in Cell Culture (SILAC). Advances in Breast Cancer Research, 2(2), 7-18. [Link]

-

Mahbub, A. A., et al. (2022). 17β-estradiol Enhances 5-Fluorouracil Anti-Cancer Activities in Colon Cancer Cell Lines. International Journal of Molecular Sciences, 23(21), 13206. [Link]

-

Marino, M., et al. (2002). Distinct Nongenomic Signal Transduction Pathways Controlled by 17β-Estradiol Regulate DNA Synthesis and Cyclin D1 Gene Transcription in HepG2 Cells. Molecular Biology of the Cell, 13(10), 3720-3729. [Link]

-

Madak-Erdogan, Z., & Katzenellenbogen, B. S. (2023). The emerging role of estrogen's non-nuclear signaling in the cardiovascular disease. Journal of Molecular and Cellular Cardiology, 179, 10-18. [Link]

-

Poirier, D., et al. (2007). Development of unique estrogen-cytotoxic hybrid molecules showing affinity for the estrogen receptor and in vivo anticancer activity. Cancer Research, 67(9 Supplement), 3601. [Link]

-

Stevis, P. E., et al. (2001). Differential effects of estradiol and estradiol-BSA conjugates. Endocrinology, 142(5), 2133-2138. [Link]

-

Kuiper, G. G., et al. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology, 138(3), 863-870. [Link]

-

Lin, A. H. Y., et al. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PLoS ONE, 8(4), e63197. [Link]

-

De Amicis, F., et al. (2012). GPER mediates the Egr-1 expression induced by 17β-estradiol and 4-hydroxitamoxifen in breast and endometrial cancer cells. Molecular Endocrinology, 26(6), 931-943. [Link]

-

HiMedia Laboratories. (n.d.). β-Estradiol. [Link]

-

Burns, K. A., & Korach, K. S. (2017). Experimental Models for Evaluating Non-Genomic Estrogen Signaling. Methods in Molecular Biology, 1663, 1-13. [Link]

-

Sanathara, N. B., et al. (2015). 17β-estradiol rapidly facilitates lordosis through G protein-coupled estrogen receptor 1 (GPER) via deactivation of medial preoptic nucleus μ-opioid receptors in estradiol primed female rats. Hormones and Behavior, 74, 1-7. [Link]

-

Lin, A. H. Y., et al. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PLoS ONE, 8(4), e63197. [Link]

-

Pacheco-Velázquez, S. C., et al. (2022). 17-β Estradiol up-regulates energy metabolic pathways, cellular proliferation and tumor invasiveness in ER+ breast cancer spheroids. Frontiers in Oncology, 12, 1013146. [Link]

-

Patsnap. (2025). GPER1 - Drugs, Indications, Patents. [Link]

-

Susilo, Y., et al. (2012). Synthesis of 125I Labeled Estradiol-17β-Hemisuccinate and Its Binding Study to Estrogen Receptors Using Scintillation Proximity Assay Method. Atom Indonesia, 38(3), 112-117. [Link]

-

Marino, M., & Ascenzi, P. (2011). The effects of 17β-estradiol in cancer are mediated by estrogen receptor signaling at the plasma membrane. Frontiers in Physiology, 2, 43. [Link]

-

Bodo, E., et al. (2018). Membrane-bound estrogen receptor alpha initiated signaling is dynamin dependent in breast cancer cells. BMC Cancer, 18(1), 643. [Link]

-

Prossnitz, E. R., & Barton, M. (2014). The G-protein-coupled estrogen receptor GPER in health and disease. Nature Reviews Endocrinology, 10(9), 556-567. [Link]

-

Maltais, R., et al. (2023). Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Acting via a Reverse Orientation of the Natural Substrate Estrone. Molecules, 28(2), 594. [Link]

-

Segovia-Mendoza, M., et al. (2021). Non-Genomic Actions of Estrogens on the DNA Repair Pathways Are Associated With Chemotherapy Resistance in Breast Cancer. Frontiers in Oncology, 11, 638069. [Link]

-

Li, L., et al. (2005). Binding of estrogen receptor with estrogen conjugated to bovine serum albumin (BSA). Steroids, 70(8), 515-522. [Link]

-

Wu, J., et al. (2018). 17β-Estradiol on the Expression of G-Protein Coupled Estrogen Receptor (GPER/GPR30) Mitophagy, and the PI3K/Akt Signaling Pathway in ATDC5 Chondrocytes In Vitro. Medical Science Monitor, 24, 1949-1958. [Link]

-

ResearchGate. (n.d.). 17 β -estradiol (E2) bound to ERα (yellow) and ERβ (blue). Only two... [Link]

-

ResearchGate. (2017). What is the degradation time of 17beta-estradiol (E2) in aqueous media? [Link]

-

Mahbub, A. A., et al. (2022). 17β-estradiol Enhances 5-Fluorouracil Anti-Cancer Activities in Colon Cancer Cell Lines. International Journal of Molecular Sciences, 23(21), 13206. [Link]

-

Gauthier, S., et al. (2005). Synthesis of 17beta-estradiol-linked platinum(II) complexes and their cytocidal activity on estrogen-dependent and -independent breast tumor cells. Bioorganic & Medicinal Chemistry Letters, 15(4), 1187-1191. [Link]

-

Cushman, M., et al. (1996). Design, Synthesis, and Biological Evaluation of Ellipticine−Estradiol Conjugates. Journal of Medicinal Chemistry, 39(17), 3217-3226. [Link]

-

Biocompare. (n.d.). β-Estradiol 17-hemisuccinate from Aladdin Scientific. [Link]

-

ResearchGate. (n.d.). Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential. [Link]

-

Susilo, Y., et al. (2012). Synthesis of 125I Labeled Estradiol-17β-Hemisuccinate and Its Binding Study to Estrogen Receptors Using Scintillation Proximity Assay Method. Atom Indonesia, 38(3), 112-117. [Link]

-

Kim, H. J., et al. (2025). 17β-Estradiol Promotes Tumorigenicity Through an Autocrine AREG/EGFR Loop in ER-α-Positive Breast Cancer Cells. International Journal of Molecular Sciences, 26(10), 4531. [Link]

-

Xu, X., et al. (2025). 17beta-estradiol (E2) Regulates Malignancies and Stemness in Endometrial Carcinoma (EC) via Interacting with ESR1. Journal of Cancer, 16(11), 2134-2145. [Link]

-

ClinicalTrials.gov. (2019). Estradiol in Treating Patients With ER Beta Positive, Triple Negative Locally Advanced or Metastatic Breast Cancer. [Link]

-

Marino, M., & Ascenzi, P. (2011). The effects of 17β-estradiol in cancer are mediated by estrogen receptor signaling at the plasma membrane. Frontiers in Physiology, 2, 43. [Link]

-

Kavoosi, F., et al. (2018). Comparative Analysis of the Effects of 17-Beta Estradiol on Proliferation, and Apoptosis in Hepatocellular Carcinoma Hep G2 and LCL-PI 11 Cell Lines. Hepatitis Monthly, 18(9), e62392. [Link]

-

Pacheco-Velázquez, S. C., et al. (2022). 17-β Estradiol up-regulates energy metabolic pathways, cellular proliferation and tumor invasiveness in ER+ breast cancer spheroids. Frontiers in Oncology, 12, 1013146. [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Estradiol-Core Derivatives Bearing a Fused γ-Lactone as Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1. [Link]

-

Duke Cancer Institute. (2024). Estrogens Play a Hidden Role in Cancers, Inhibiting a Key Immune Cell. [Link]

Sources

- 1. mpbio.com [mpbio.com]

- 2. stemcell.com [stemcell.com]

- 3. Frontiers | The effects of 17b-estradiol in cancer are mediated by estrogen receptor signaling at the plasma membrane [frontiersin.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. GPER1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. The G protein-coupled estrogen receptor GPER in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biocompare.com [biocompare.com]

- 8. Synthesis of 125I Labeled Estradiol-17β-Hemisuccinate and Its Binding Study to Estrogen Receptors Using Scintillation Proximity Assay Method - Neliti [neliti.com]

- 9. molbiolcell.org [molbiolcell.org]

- 10. The emerging role of estrogen's non-nuclear signaling in the cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential effects of estradiol and estradiol-BSA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Non-Genomic Regulation of Vascular Cell Function and Growth by Estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. A study on the stability of an estrogen-protein conjugate in vivo and under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparative Analysis of the Effects of 17-Beta Estradiol on Proliferation, and Apoptosis in Hepatocellular Carcinoma Hep G2 and LCL-PI 11 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. GPER mediates the Egr-1 expression induced by 17β-estradiol and 4-hydroxitamoxifen in breast and endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One [journals.plos.org]

- 24. Estradiol induces bone osteolysis in triple–negative breast cancer via its membrane–associated receptor ERα36 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and Evaluation of Estradiol Derivatives as Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. aacrjournals.org [aacrjournals.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Experimental Models for Evaluating Non-Genomic Estrogen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of β-Estradiol 17-Hemisuccinate: A Tool for Dissecting Non-Genomic Estrogen Signaling in Immune Cells

An In-Depth Technical Guide for Immunological Research

Introduction: Beyond the Genome with Estradiol Analogs

17β-Estradiol (E2), the primary female sex hormone, is a potent modulator of the immune system.[1][2] Its influence is a key factor in the observed sex differences in the prevalence of autoimmune diseases and responses to infection.[3] Traditionally, estradiol's effects were attributed to its role as a nuclear hormone. In this "classical" or "genomic" pathway, E2 diffuses across the cell membrane, binds to intracellular estrogen receptors (ERα or ERβ), and the resulting complex translocates to the nucleus to regulate gene expression.[4][5]

However, a growing body of evidence has illuminated a second, more rapid mode of action known as non-genomic signaling.[6] These effects are initiated within seconds to minutes at the cell surface by membrane-associated estrogen receptors (mERs) and do not require direct gene transcription.[7][8] To specifically study these rapid, extranuclear events without triggering the genomic pathway, researchers require a tool that activates surface receptors but cannot enter the cell.

This is the primary role of β-Estradiol 17-hemisuccinate . By itself, it is a simple derivative of E2. Its utility comes from the succinate linker, which provides a carboxyl group for covalent conjugation to a large, membrane-impermeable molecule, most commonly Bovine Serum Albumin (BSA).[9][10] The resulting Estradiol-BSA (E2-BSA) conjugate is the workhorse for investigating non-genomic estrogen signaling in vitro.[10]

| Compound | Solubility (Aqueous) | Cell Permeability | Primary Application in Immunological Studies |

| 17β-Estradiol (E2) | Low | High | Studying combined genomic and non-genomic effects. |

| Water-Soluble β-Estradiol | High (Cyclodextrin-encapsulated) | High | General in vitro cell culture where high permeability is desired.[11][12] |

| β-Estradiol 17-hemisuccinate-BSA | High | Low (Membrane-impermeable) | Isolating and studying rapid, non-genomic signaling pathways initiated at the cell surface.[10][13] |

| A comparison of common estradiol formulations used in research. |

The Dichotomy of Estrogen Signaling: Genomic vs. Non-Genomic Pathways

Understanding the rationale for using E2-BSA requires a clear distinction between the two major estrogen signaling pathways active in immune cells.

Genomic Signaling: This is the slow, transcription-dependent pathway. Free E2 enters the cell, binds to cytosolic/nuclear ERα and ERβ, which then dimerize and act as transcription factors by binding to Estrogen Response Elements (EREs) on DNA.[4][5] This process takes hours and results in long-term changes in protein synthesis.

Non-Genomic Signaling: This pathway is rapid and initiated at the cell surface.[6] The key mediators are mERs, which include splice variants of the classical ERα/ERβ tethered to the plasma membrane and the G protein-coupled estrogen receptor 1 (GPER1, formerly GPR30).[4][7][14] Activation of these receptors by the E2-BSA conjugate triggers downstream kinase cascades, including:

-

MAPK (Mitogen-Activated Protein Kinase) pathways (e.g., Erk). [6][14][15]

-

Calcium (Ca2+) mobilization and NFκB activation. [6]

These rapid signals can modulate the function of immune cells like T cells, B cells, macrophages, and dendritic cells, influencing everything from cytokine production to proliferation and activation status.[6][14]

Figure 2: Experimental workflow for the preparation and validation of an E2-BSA conjugate.

Protocol 2: In Vitro T-Cell Proliferation Assay

This protocol outlines a method to assess the non-genomic effect of E2-BSA on T-cell proliferation.

Materials:

-

Isolated primary T cells or a T cell line (e.g., Jurkat)

-

Complete RPMI-1640 medium (with L-glutamine, penicillin/streptomycin, and charcoal-stripped Fetal Bovine Serum to remove endogenous steroids)

-

E2-BSA conjugate (from Protocol 1)

-

Unconjugated BSA (as a vehicle control)

-

Free 17β-Estradiol (as a positive control for total effects)

-

T-cell mitogen (e.g., Phytohaemagglutinin (PHA) or anti-CD3/CD28 beads)

-

Proliferation assay reagent (e.g., BrdU or CFSE)

-

96-well cell culture plates

-

Flow cytometer or plate reader

Methodology:

-

Cell Plating:

-

Seed T cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of complete, charcoal-stripped medium.

-

-

Treatment:

-

Prepare working solutions of E2-BSA, unconjugated BSA (at the same protein concentration as the E2-BSA), and free E2.

-

Add 100 µL of the treatment solutions to the appropriate wells. Include a "no treatment" control. Typical final concentrations for E2-BSA range from 10⁻¹⁰ M to 10⁻⁷ M estradiol equivalent.

-

-

Stimulation:

-

Add a suboptimal dose of a T-cell mitogen (e.g., PHA at 1 µg/mL) to all wells except for the unstimulated controls. A suboptimal dose is used to better reveal co-stimulatory or inhibitory effects.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Proliferation Measurement:

-

If using BrdU: Add BrdU to the wells for the final 4-18 hours of incubation. Measure incorporation using an anti-BrdU ELISA plate reader kit according to the manufacturer's instructions.

-

If using CFSE: Cells should be pre-labeled with CFSE before plating. After incubation, harvest cells and analyze the dilution of the CFSE signal by flow cytometry. Each peak of halved fluorescence intensity represents a cell division.

-

-

Data Analysis:

-

Compare the proliferation index or absorbance values between the different treatment groups. A significant increase in proliferation in the E2-BSA group compared to the BSA vehicle control would indicate a non-genomic stimulatory effect of estradiol.

-

Conclusion and Future Directions

β-Estradiol 17-hemisuccinate, when conjugated to BSA, is an indispensable tool for isolating and characterizing the rapid, non-genomic signaling pathways of estrogen in the immune system. This approach has been fundamental in demonstrating that estradiol's immunomodulatory effects are not solely due to nuclear gene regulation but also involve swift, membrane-initiated events that fine-tune immune cell function.

Future studies can leverage this tool to explore the crosstalk between mERs and other immune receptors, such as Toll-like receptors or cytokine receptors. Furthermore, dissecting how non-genomic signaling contributes to the sex bias in specific autoimmune diseases remains a fertile ground for investigation, potentially revealing novel therapeutic targets that selectively modulate membrane-associated estrogen receptor activity.

References

-

Légrádi, A., et al. (2013). Estrogen augments the T cell-dependent but not the T-independent immune response. Central European Journal of Immunology. [Link]

-

Kovats, S. (2020). G Protein-Coupled Estrogen Receptor in Immune Cells and Its Role in Immune-Related Diseases. Frontiers in Endocrinology. [Link]

-

Zhang, Y., et al. (2012). Preparation of Artificial Antigen and Immunological Trait for Estradiol. Advanced Materials Research. [Link]

-

Paavonen, T., et al. (1981). Sex hormone regulation of in vitro immune response. Estradiol enhances human B cell maturation via inhibition of suppressor T cells in pokeweed mitogen-stimulated cultures. The Journal of Experimental Medicine. [Link]

-

CUSABIO. (n.d.). Estradiol-BSA conjugate. CUSABIO. [Link]

-

Aviva Systems Biology. (n.d.). Estradiol (BSA - Conjugated) (OOCD00161). Aviva Systems Biology. [Link]

-

Cloud-Clone Corp. (2016). BSA Conjugated Estradiol (E2). Cloud-Clone Corp. [Link]

-

García-Morales, V., et al. (2023). The estrogen receptor GPER1 attenuates skin inflammation via inhibition of keratinocyte hyperproliferation. Developmental and Comparative Immunology. [Link]

-

Li, Y., et al. (2024). GPER1 signaling restricts macrophage proliferation and accumulation in human hepatocellular carcinoma. Frontiers in Immunology. [Link]

-

Farrant, J., et al. (1995). Effects of 17 beta-oestradiol on function of lymphocytes from normal donors and patients with common variable immunodeficiency (CVID). Clinical and Experimental Immunology. [Link]

-

Natale, C. A., et al. (2018). Activation of G protein-coupled estrogen receptor signaling inhibits melanoma and improves response to immune checkpoint blockade. eLife. [Link]

-

Kim, S. H., et al. (2024). Activation of G Protein-Coupled Estrogen Receptor 1 (GPER) Attenuates Obesity-Induced Asthma by Switching M1 Macrophages to M2 Macrophages. International Journal of Molecular Sciences. [Link]

-

Levin, E. R. (2007). Membrane-Associated Estrogen Receptor Signaling Pathways in Human Cancers. Clinical Cancer Research. [Link]

-

Dasgupta, S., et al. (2015). Estrogen receptor signal in regulation of B cell activation during diverse immune responses. Cellular and Molecular Life Sciences. [Link]

-

Kenny, J. F., et al. (1978). Effect of estradiol on immune competence: in vivo and in vitro studies. Infection and Immunity. [Link]

-

Evagelatou, M., et al. (1993). Effect of 17 beta-estradiol on immunoglobulin secretion by human tonsillar lymphocytes in vitro. Clinical and Experimental Immunology. [Link]

-

Pérez-López, A., et al. (2018). Immunomodulatory Effects of 17β-Estradiol on Epithelial Cells during Bacterial Infections. International Journal of Molecular Sciences. [Link]

-

Maret, A., et al. (2008). 17beta-estradiol alters the activity of conventional and IFN-producing killer dendritic cells. The Journal of Immunology. [Link]

-

Choi, J. M., et al. (2019). Estrogen receptor α in T cells suppresses follicular helper T cell responses and prevents autoimmunity. Experimental & Molecular Medicine. [Link]

-

Wei, G., et al. (2021). Estrogen receptor beta signaling in CD8+ T cells boosts T cell receptor activation and antitumor immunity through a phosphotyrosine switch. Journal for ImmunoTherapy of Cancer. [Link]

-

Yang, F., et al. (2016). 17β-Estradiol and 17α-Ethinyl Estradiol Exhibit Immunologic and Epigenetic Regulatory Effects in NZB/WF1 Female Mice. The Journal of Immunology. [Link]

-

Selvaraj, P., et al. (2013). Estrogen modulates in vitro T cell responses in a concentration- and receptor-dependent manner: effects on intracellular molecular targets and antioxidant enzymes. Cellular Immunology. [Link]

-

Li, Y., et al. (2025). Clinical outcomes of different 17β-estradiol drug regimens and their impact on endometrial receptivity. Frontiers in Endocrinology. [Link]

-

Canesi, L., et al. (2006). Immunomodulation by 17beta-estradiol in bivalve hemocytes. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]

-

Panadero, J. A. (2017). What is the degradation time of 17beta-estradiol (E2) in aqueous media?. ResearchGate. [Link]

-

Gray, T. K., et al. (1987). 17,8-Estradiol acts directly on the clonal osteoblastic cell line UMR106. Proceedings of the National Academy of Sciences. [Link]

Sources

- 1. stemcell.com [stemcell.com]

- 2. 17β-Estradiol and 17α-Ethinyl Estradiol Exhibit Immunologic and Epigenetic Regulatory Effects in NZB/WF1 Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 17beta-estradiol alters the activity of conventional and IFN-producing killer dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogen receptor signal in regulation of B cell activation during diverse immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. Estrogen augments the T cell-dependent but not the T-independent immune response - PMC [pmc.ncbi.nlm.nih.gov]